2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
Description
2-Amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a fused heterocyclic compound characterized by a pyrano[3,2-h]quinoline core substituted with a 4-methoxyphenyl group at position 4, an amino group at position 2, and a nitrile moiety at position 2. This compound has garnered attention due to its versatile synthesis routes and applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-24-14-7-4-12(5-8-14)17-15-9-6-13-3-2-10-23-18(13)19(15)25-20(22)16(17)11-21/h2-10,17H,22H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMHEGLNXGMIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-309561 involves several steps, each requiring specific conditions and reagents. The synthetic route typically includes:
Initial Formation: The initial step involves the formation of the core structure of WAY-309561 through a series of chemical reactions. This may include the use of specific catalysts and solvents to facilitate the reaction.
Intermediate Steps: Subsequent steps involve the modification of the core structure to introduce functional groups that are essential for the compound’s activity. These steps often require precise control of reaction conditions such as temperature, pressure, and pH.
Final Purification: The final step involves the purification of the compound to achieve the desired level of purity. This may include techniques such as crystallization, distillation, or chromatography.
Industrial production methods for WAY-309561 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
WAY-309561 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
APQ belongs to the class of pyranoquinoline derivatives, characterized by a fused pyran and quinoline ring system. Its molecular formula is , and it features several functional groups that enhance its reactivity and biological profile:
- Amino Group : Enhances hydrogen bonding and solubility.
- Methoxyphenyl Substituent : Influences electronic properties and biological interactions.
- Carbonitrile Group : Contributes to chemical reactivity.
Biological Activities
Research indicates that APQ exhibits significant biological activities, including:
- Antimicrobial Activity : APQ has shown promise as an antimicrobial agent against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
- Antiviral Properties : Preliminary studies suggest that compounds similar to APQ may inhibit viral replication, offering potential therapeutic avenues for viral infections.
- Antihypertensive Effects : Some derivatives of pyranoquinolines have been linked to antihypertensive activity, suggesting that APQ may also possess this property.
- Antiproliferative Activity : Research has indicated that APQ may inhibit cancer cell proliferation, making it a candidate for further exploration in cancer therapy.
Case Studies
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of APQ against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as a new antimicrobial agent.
- Anticancer Research : In vitro studies on cancer cell lines have shown that APQ can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Comparative Analysis with Related Compounds
The unique structure of APQ sets it apart from other similar compounds. A comparison with related pyranoquinoline derivatives reveals distinctive features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile | Lacks methoxy substituent; different biological profile | |
| 6-Methyl-4H-pyrano[3,2-h]quinoline | Exhibits distinct antitumor activity; simpler structure | |
| 7-Hydroxyquinoline derivatives | Known for enhanced antibacterial properties; lacks pyran ring |
Mechanism of Action
The mechanism of action of WAY-309561 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in QP-NO₂) enhance antibacterial activity but reduce corrosion inhibition efficiency compared to electron-donating groups (e.g., OCH₃) .
- Synthetic Efficiency: Nano-catalyzed methods (e.g., CoFe₂O₄) offer higher yields (92%) and shorter reaction times compared to traditional condensation (78–85%) .
Antibacterial Activity
- QP-OCH₃: Moderate activity (MIC ~25 µg/mL against S. aureus), outperformed by QP-NO₂ (MIC ~15 µg/mL) due to nitro group’s stronger electrophilic character .
- Styryl Derivatives: Compounds like (E)-9-(4-chlorostyryl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile show enhanced antitumor activity (IC₅₀ ~8 µM against MCF-7 cells) via intercalation with DNA .
Corrosion Inhibition
- QP-OCH₃ : 89.2% inhibition efficiency at 10⁻³ M, superior to QP-H (84.1%) due to methoxy’s electron-donating nature facilitating chemisorption on mild steel .
- Amino-Quinoline Carbonitriles: Derivatives with hydroxyl groups (e.g., AAC-3) achieve ~88% inhibition, highlighting the role of polar substituents in adsorption .
Physicochemical Properties
- Solubility : QP-OCH₃ exhibits higher solubility in polar solvents (e.g., DMSO) than halogenated analogs (e.g., QP-Cl) due to methoxy’s polarity .
- Thermal Stability: Styryl-substituted derivatives (e.g., (E)-9-(4-chlorostyryl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile) show decomposition temperatures >250°C, suitable for high-temperature applications .
Biological Activity
2-Amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile (APQ) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the pyranoquinoline class, characterized by a fused pyran and quinoline structure, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C20H15N3O2
- Molecular Weight : 329.352 g/mol
- CAS Number : [specific CAS number not provided]
The presence of functional groups such as the amino group, methoxyphenyl substituent, and carbonitrile enhances the compound's reactivity and biological profile. The methoxy group is particularly noted for influencing electronic properties, which may enhance interactions with biological targets .
Antimicrobial Activity
Recent studies have indicated that APQ exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.17 mg/mL |
| Staphylococcus aureus | 0.23 mg/mL |
| Klebsiella pneumoniae | 0.25 mg/mL |
The compound's activity against E. coli and S. aureus suggests potential applications in treating infections caused by these bacteria .
Anticancer Activity
APQ has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has demonstrated effectiveness against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 20.1 |
| KB-V1 (oral cancer) | 14 |
The anticancer activity is attributed to the compound's ability to disrupt microtubule dynamics and induce reactive oxygen species (ROS) formation, leading to cytotoxic effects .
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing various derivatives of APQ and assessing their antimicrobial efficacy against common pathogens. The findings highlighted APQ's superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
- Anticancer Mechanisms : Research investigating the molecular mechanisms underlying APQ's anticancer effects revealed that it might interfere with tubulin polymerization and promote oxidative stress in cancer cells. This dual mechanism enhances its therapeutic potential against resistant cancer types .
Structure-Activity Relationship (SAR)
The biological activity of APQ is influenced by its structural components:
- The methoxyphenyl group enhances lipophilicity, improving cellular uptake.
- The amino group is crucial for binding interactions with biological targets.
- Variations in substituents can lead to significant differences in activity profiles.
A comparative analysis with other compounds in the same class shows that modifications to the pyran or quinoline rings can either enhance or diminish biological activities, emphasizing the importance of SAR studies in drug development .
Q & A
Advanced Research Question
- Optical Bandgap : Calculated via UV-Vis spectroscopy (e.g., ~3.2 eV), suggesting semiconductor potential .
- Quantum Chemical Calculations : High dipole moment (~6.2 Debye) enhances adsorption on metal surfaces .
How can researchers design experiments to explore substituent effects on bioactivity?
Q. Methodological Guidance
- Library Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4-phenyl or pyran positions .
- High-Throughput Screening : Use microplate readers for rapid IC₅₀ determination across enzyme targets (e.g., BChE, DNA gyrase) .
- Comparative QSAR : Correlate Hammett constants (σ) or logP values with activity trends .
What role do molecular dynamics simulations play in understanding inhibitor-enzyme interactions?
Advanced Research Question
- Binding Free Energy : MM-PBSA calculations quantify contributions from van der Waals and electrostatic interactions .
- Residue-Specific Analysis : Identify key enzyme residues (e.g., Tyr332 in BChE) for hydrogen bonding or π-π stacking .
How do in vitro and in vivo models differ in evaluating the compound’s therapeutic potential?
Q. Methodological Guidance
- In Vitro : Use cell lines (e.g., SH-SY5Y for neuroactivity) and enzyme assays (e.g., Ellman’s method for cholinesterase inhibition) .
- In Vivo : Prioritize compounds with low cytotoxicity (CC₅₀ > 100 µM) for rodent models of Alzheimer’s or bacterial infections .
- Pharmacokinetics : Assess oral bioavailability via HPLC-MS plasma profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
